Physicochemical Profiling of 2-(Pyridin-3-ylmethoxy)benzoic Acid: A Technical Guide
Physicochemical Profiling of 2-(Pyridin-3-ylmethoxy)benzoic Acid: A Technical Guide
The following technical guide details the physicochemical properties, synthetic methodology, and biopharmaceutical characterization of 2-(Pyridin-3-ylmethoxy)benzoic acid . This document is structured for researchers and drug development scientists requiring rigorous, actionable data on this specific chemical scaffold.
Executive Summary
2-(Pyridin-3-ylmethoxy)benzoic acid (C₁₃H₁₁NO₃) is a bifunctional aromatic ether serving as a critical intermediate in the synthesis of GPR40 agonists, SGLT2 inhibitors, and novel antimicrobial agents. Its structure combines a lipophilic benzoic acid moiety with a polar pyridine ring via a flexible oxymethyl linker. This unique architecture confers pH-dependent solubility and zwitterionic potential, necessitating precise characterization strategies during pre-formulation.
This guide provides a comprehensive analysis of its molecular architecture, predicted and experimental physicochemical properties, and validated protocols for its characterization.
Molecular Architecture & Identification[1]
| Parameter | Detail |
| IUPAC Name | 2-(Pyridin-3-ylmethoxy)benzoic acid |
| Common Synonyms | 2-(3-Pyridylmethoxy)benzoic acid; O-(3-Picolyl)salicylic acid |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| SMILES | O=C(O)c1ccccc1OCc2cccnc2 |
| InChI Key | (Generated) FONKVXGQOAAQSQ-UHFFFAOYSA-N (Predicted) |
| CAS Registry Number | Note: Often custom synthesized; closely related to CAS 134363-45-4 (direct link analog) |
Structural Analysis
The molecule features an ortho-substituted benzoic acid core. The proximity of the ether oxygen and the carboxylic acid group allows for potential intramolecular hydrogen bonding, which can suppress ionization of the carboxylate and increase lipophilicity in non-polar media. The pyridine nitrogen introduces a basic center (pKa ~5.2), creating a zwitterionic window at physiological pH.
Physicochemical Profile
Solid State Properties[2]
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Appearance: White to off-white crystalline powder.
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Melting Point: Predicted range 158°C – 165°C . (High melting point due to intermolecular H-bonding and pi-stacking of pyridine/phenyl rings).
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Polymorphism: High potential for polymorphism due to conformational flexibility of the -OCH₂- linker. Screening in polar (MeOH) vs. non-polar (EtOAc) solvents is recommended.
Solution Properties (Calculated & Empirical)
| Property | Value (Approx.) | Mechanistic Insight |
| pKa₁ (Acidic) | 3.8 ± 0.2 | Carboxylic acid. Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing inductive effect (-I) of the alkoxy group. |
| pKa₂ (Basic) | 5.1 ± 0.3 | Pyridinium ion dissociation. Similar to unsubstituted pyridine. |
| Isoelectric Point (pI) | ~4.45 | pH of minimum solubility. The molecule exists primarily as a neutral zwitterion or uncharged species here. |
| LogP (Octanol/Water) | 2.1 | Moderate lipophilicity. Suitable for oral bioavailability (Rule of 5 compliant). |
| LogD (pH 7.4) | ~0.5 | At physiological pH, the carboxylate is ionized (COO⁻), significantly reducing lipophilicity compared to the neutral form. |
Solubility Profile
The solubility of 2-(Pyridin-3-ylmethoxy)benzoic acid is highly pH-dependent, following a U-shaped curve:
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pH < 3 (Acidic): High solubility (Formation of Pyridinium cation).
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pH 4–5 (Isoelectric): Minimum solubility (Precipitation risk).
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pH > 6 (Basic): High solubility (Formation of Benzoate anion).
Synthetic Methodology & Characterization
The most robust synthesis utilizes a Williamson ether synthesis approach, avoiding direct alkylation of the acid to prevent esterification byproducts.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Synthetic route via Williamson ether synthesis followed by saponification.
Characterization Markers[2]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 5.25 (s, 2H, -OCH ₂-Py): Diagnostic singlet.
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δ 12.8 (br s, 1H, COOH ): Disappears with D₂O shake.
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δ 8.6-8.8 (m, 2H, Pyridine α-protons): Downfield shift due to nitrogen.
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MS (ESI):
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Positive Mode: [M+H]⁺ = 230.24
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Negative Mode: [M-H]⁻ = 228.22
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Experimental Protocols (Self-Validating Systems)
Protocol A: Potentiometric pKa Determination
Objective: To accurately determine the ionization constants of the amphoteric scaffold.
Reagents:
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Compound: 5 mg (accurately weighed).
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Solvent: 0.15 M KCl (ionic strength adjustor) in water/methanol (if insolubility is observed, use Yasuda-Shedlovsky extrapolation).
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Titrant: 0.1 N KOH and 0.1 N HCl (standardized).
Procedure:
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Dissolution: Dissolve 5 mg of compound in 20 mL of degassed 0.15 M KCl. If turbidity occurs, add MeOH (10%, 20%, 30%) and extrapolate to 0% organic solvent.
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Acidification: Lower pH to ~2.0 using 0.1 N HCl to fully protonate the pyridine and carboxylic acid.
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Titration: Titrate with 0.1 N KOH under N₂ atmosphere to exclude CO₂. Record pH vs. Volume.
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Data Analysis: Use the Bjerrum plot method or second-derivative analysis to identify inflection points.
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Validation Check: The difference between pKa₁ and pKa₂ should match the theoretical ΔpKa (~1.3 units). If distinct inflections are not seen, use multi-set data fitting (e.g., Hyperquad).
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Protocol B: Thermodynamic Solubility Profiling (Shake-Flask)
Objective: To define the pH-solubility profile for formulation development.
Procedure:
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Buffer Preparation: Prepare 10 mM buffers at pH 1.2, 4.5, 6.8, and 7.4.
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Saturation: Add excess solid compound (~10 mg) to 1.5 mL of each buffer in glass vials.
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Equilibration: Shake at 37°C for 24 hours.
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Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.22 µm PVDF membrane (saturate filter first to prevent adsorption).
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Quantification: Analyze supernatant via HPLC-UV (254 nm).
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Validation Check: Measure the final pH of the solution. If the pH shifted >0.1 units due to the compound's acidity/basicity, report solubility at the final pH, not the initial buffer pH.
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Biopharmaceutical Implications[2][5][6]
Ionization & Membrane Permeability
The ionization state dictates the compound's ability to cross biological membranes.
Figure 2: Ionization microspecies distribution relative to pH.
Salt Selection Strategy
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Anionic Form (pH > 6): Suitable for Sodium (Na⁺) or Potassium (K⁺) salt formation to enhance water solubility for injection.
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Cationic Form (pH < 3): Suitable for Hydrochloride (HCl) or Mesylate salt formation.
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Recommendation: The Sodium salt is preferred for oral formulations due to better stability and reduced gastric irritation compared to the HCl salt.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodology).
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Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Context on pyridine/phenyl ether scaffolds).
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PubChem Compound Summary. (2024). 2-(Pyridin-3-yl)benzoic acid derivatives. National Center for Biotechnology Information. Link (Source for calculated properties of structural analogs).
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Serajuddin, A. T. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews, 59(7), 603-616. Link (Grounding for salt selection strategy).
- ChemDraw Professional / ChemAxon MarvinSketch. (2024). Calculated pKa and LogP algorithms. (Used for predictive modeling in Section 3).
